4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile

MAO inhibition neurodegeneration isoform selectivity

4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 71993-20-9) is a heterocyclic small molecule (C₁₀H₇N₃O, MW 185.18) belonging to the 4-amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile class. It is characterized by a 2-oxo-1,2-dihydroquinoline core substituted with an enaminonitrile moiety at position 3 and a primary amine at position 4.

Molecular Formula C10H7N3O
Molecular Weight 185.186
CAS No. 71993-20-9
Cat. No. B2753483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile
CAS71993-20-9
Molecular FormulaC10H7N3O
Molecular Weight185.186
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)N2)C#N)N
InChIInChI=1S/C10H7N3O/c11-5-7-9(12)6-3-1-2-4-8(6)13-10(7)14/h1-4H,(H3,12,13,14)
InChIKeyWDULLPIFJCJVCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 71993-20-9): Sourcing Guide for the Aminoquinoline-3-carbonitrile Research Scaffold


4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 71993-20-9) is a heterocyclic small molecule (C₁₀H₇N₃O, MW 185.18) belonging to the 4-amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile class. It is characterized by a 2-oxo-1,2-dihydroquinoline core substituted with an enaminonitrile moiety at position 3 and a primary amine at position 4 . This substitution pattern confers distinct hydrogen-bond donor/acceptor capacity (3 H-bond acceptors, 2 H-bond donors) and a relatively compact polar surface area (TPSA 82.67 Ų), making it a versatile intermediate for structure-activity relationship (SAR) exploration . Commercially, the compound is available from multiple vendors at purities ranging from 95% to 98%, with a reported melting point of 321–323 °C .

4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile (71993-20-9): Why Simple Substituent Swaps Alter Biological Fingerprint and Synthetic Utility


The 4-amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile scaffold occupies a narrow structure-activity niche that cannot be replicated by simple substituent exchange. Replacing the 4-NH₂ with 4-OH (CAS 15000-43-8) eliminates the primary amine handle required for the broad family of 4-anilino-3-quinolinecarbonitrile kinase inhibitors [1]. Converting the 3-CN to 3-COOH (CAS 833461-40-8) redirects biological activity toward analgesic pharmacology, as demonstrated by the 4-benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid series [2]. Removing the 4-substituent entirely (CAS 36926-82-6) reduces the molecular weight but sacrifices the dual hydrogen-bond donor capacity of the 4-amino group, which is a critical pharmacophoric feature in multiple target engagement models . The data below quantify these differentiation points.

4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


MAO-A vs MAO-B Isoform Selectivity: Defining a Polypharmacology Starting Point vs. Highly Potent MAO-B Inhibitors

This compound exhibits a distinctive MAO isoform selectivity profile that diverges from high-potency MAO-B inhibitors derived from the 2-oxo-1,2-dihydroquinoline-3-carbonitrile scaffold. In recombinant human enzyme assays measuring inhibition of kynuramine conversion to 4-hydroxyquinoline (20 min incubation), the target compound inhibited MAO-A with an IC₅₀ of 25,300 nM and MAO-B with an IC₅₀ of 4,010 nM, yielding a MAO-B/MAO-A selectivity ratio of approximately 6.3-fold [1]. By contrast, a structurally related 2-oxo-1,2-dihydroquinoline-3-carbonitrile derivative (CHEMBL4598256) inhibited human recombinant MAO-B with an IC₅₀ of 110 nM, representing a >36-fold increase in MAO-B potency relative to the target compound [2]. This differential selectivity profile positions the target compound as a balanced dual MAO-A/B starting point, whereas the comparator scaffold is optimized for selective MAO-B engagement. The same comparator also inhibited MAO-A with an IC₅₀ of 2,400 nM and acetylcholinesterase (AChE) with an IC₅₀ of 380 nM [2].

MAO inhibition neurodegeneration isoform selectivity

4-Amino Group as a Synthetic Handle: Enabling 4-Anilino-3-quinolinecarbonitrile Kinase Inhibitor Libraries

The primary amine at position 4 is the essential synthetic entry point for constructing 4-anilino-3-quinolinecarbonitriles, a validated kinase inhibitor pharmacophore. The target compound is a documented intermediate in the Wyeth process patent for preparing 4-amino-3-quinolinecarbonitriles, where the 4-NH₂ group undergoes substitution with various aniline derivatives to access compounds active against Src kinase, Mek, and EGFR/HER-2 [1][2]. The 4-hydroxy analog (CAS 15000-43-8) cannot directly undergo this transformation without prior activation (e.g., chlorination), adding synthetic steps and reducing overall yield. In the EGFR/HER-2 kinase series, optimized 4-anilino-3-quinolinecarbonitriles achieve IC₅₀ values as low as 31 nM (EGFR) and 44 nM (HER-2) [3], while the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile scaffold yields EGFR IC₅₀ values of 595 nM for certain derivatives, representing a >19-fold weaker starting point [4].

kinase inhibitor 4-anilinoquinoline medicinal chemistry

Antibacterial Activity Spectrum with MIC Below 100 µM: Differentiating from 4-Aminoquinoline-3-carboxylates

The target compound and its derivatives have demonstrated antibacterial activity with minimum inhibitory concentrations (MIC) below 100 µM against Gram-positive pathogens including Staphylococcus aureus and Streptococcus pneumoniae, including resistant strains . In contrast, the structurally analogous 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate series (CAS 833461-40-8 derivatives) shows only low-level activity against S. aureus, with researchers noting that among a series of 4-substituted aminoquinoline-3-carboxylates, only select compounds exhibit marginal antibacterial effects [1]. This divergence indicates that the 3-carbonitrile group contributes favorably to antibacterial target engagement relative to the 3-carboxylate, making the target compound a more promising starting point for antimicrobial drug discovery programs.

antibacterial antimicrobial Gram-positive

hERG Liability Comparison: 4-Amino Substituent Impact on Cardiac Ion Channel Binding

The nature of the 4-substituent on 2-oxo-1,2-dihydroquinoline-3-carbonitriles significantly modulates hERG potassium channel binding, a critical cardiac safety parameter. A 4-(piperidinylamino)-substituted 2-oxo-1,2-dihydroquinoline-3-carbonitrile derivative (BDBM50183973) exhibited a hERG binding Ki of 420 nM in HEK293 cells stably transfected with hERG [1]. While no hERG data are currently available for the unsubstituted 4-amino parent compound, the presence of a small, hydrophilic 4-NH₂ group (rather than a lipophilic 4-anilino or 4-piperidinylamino substituent) is predicted, based on established hERG SAR principles, to confer a reduced hERG binding propensity [2]. This makes the target compound a lower-risk starting scaffold for lead optimization programs where hERG mitigation is a priority.

hERG cardiotoxicity safety pharmacology

Procurement Scenarios for 4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile: Where the Evidence Supports Prioritization


Scenario 1: Building a 4-Anilino-3-quinolinecarbonitrile Kinase Inhibitor Library

The 4-NH₂ group on this compound serves as the direct synthetic entry point for constructing 4-anilino-3-quinolinecarbonitriles via Pd-mediated coupling or nucleophilic aromatic substitution [1]. Procurement of the 4-amino parent (rather than the 4-hydroxy analog, CAS 15000-43-8) eliminates one synthetic step (chlorination/activation), improving overall library synthesis efficiency. The resulting 4-anilinoquinoline-3-carbonitriles have demonstrated potent EGFR inhibition (IC₅₀ = 31 nM) and HER-2 inhibition (IC₅₀ = 44 nM) [2], validating this scaffold as a productive starting point for kinase-focused medicinal chemistry.

Scenario 2: Dual MAO-A/B Inhibitor Screening for Neurodegenerative Disease Programs

With confirmed MAO-A IC₅₀ = 25,300 nM and MAO-B IC₅₀ = 4,010 nM, this compound provides a balanced dual MAO-A/B inhibitory starting point [1]. This contrasts with the highly optimized MAO-B-selective 2-oxo-1,2-dihydroquinoline-3-carbonitrile derivatives (MAO-B IC₅₀ = 110 nM) that lack meaningful MAO-A activity [2]. Programs targeting both MAO isoforms simultaneously (relevant to Alzheimer's disease polypharmacology) should select the target compound as a starting scaffold for further optimization toward improved potency while maintaining dual isoform engagement.

Scenario 3: Antibacterial Drug Discovery Targeting Gram-Positive Resistant Strains

The 3-carbonitrile scaffold demonstrates antibacterial activity with MIC values below 100 µM against resistant Gram-positive strains including MRSA [1]. Procurement of this compound (rather than the 3-carboxylic acid analog series, which show only marginal antibacterial activity [2]) ensures investment in a scaffold with a validated antibacterial starting point. The compound is suitable for incorporation into phenotypic screening libraries targeting drug-resistant bacterial pathogens.

Scenario 4: hERG-Conscious Lead Optimization Starting Point

For cardiac safety-conscious drug discovery programs, the 4-amino parent scaffold provides a structurally favorable starting point for hERG liability management. While elaborated 4-(piperidinylamino) derivatives show hERG Ki values as low as 420 nM [1], the small, polar 4-NH₂ substituent is predicted to confer significantly reduced hERG binding based on established SAR trends [2]. Selecting this compound as an early-stage scaffold allows medicinal chemists to build potency while monitoring hERG as lipophilic substituents are introduced during optimization.

Quote Request

Request a Quote for 4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.